molecular formula C18H18FN3O3 B7106167 Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate

Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate

Cat. No.: B7106167
M. Wt: 343.4 g/mol
InChI Key: NSVCEYQIPKPQEC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a pyrimidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves the use of fluorobenzoyl chloride in the presence of a base to facilitate the acylation of the piperidine ring.

    Formation of the Pyrimidine Carboxylate: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity to these targets, while the piperidine and pyrimidine moieties contribute to the overall pharmacological profile. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(4-chlorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate
  • Methyl 2-[4-(4-bromobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate
  • Methyl 2-[4-(4-methylbenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate

Uniqueness

Methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 2-[4-(4-fluorobenzoyl)piperidin-1-yl]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-17(24)15-6-9-20-18(21-15)22-10-7-13(8-11-22)16(23)12-2-4-14(19)5-3-12/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVCEYQIPKPQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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